molecular formula C26H19N3O4S B2471250 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392246-40-1

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2471250
CAS No.: 392246-40-1
M. Wt: 469.52
InChI Key: BELDEVPPFSMHBS-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a thiazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.

    Coupling of the Benzamide Moiety: The final step involves coupling the benzamide moiety to the thiazole ring through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the phenoxyphenyl group, which can impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4S/c30-23-14-15-24(31)29(23)19-10-6-18(7-11-19)25(32)28-26-27-22(16-34-26)17-8-12-21(13-9-17)33-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELDEVPPFSMHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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